molecular formula C14H15IN2O2S B15305819 N-Boc-4-(4-iodophenyl)thiazol-2-amine

N-Boc-4-(4-iodophenyl)thiazol-2-amine

Cat. No.: B15305819
M. Wt: 402.25 g/mol
InChI Key: YYZUYYGDSXLFKV-UHFFFAOYSA-N
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Description

N-Boc-4-(4-iodophenyl)thiazol-2-amine is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a 2-aminothiazole core, a privileged scaffold in drug discovery known for its wide range of biological activities . The 4-iodophenyl substituent at the 4-position of the thiazole ring provides a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling rapid exploration of chemical space. The Boc (tert-butoxycarbonyl) group protects the primary amine, enhancing the compound's stability and making it an ideal building block for multi-step synthetic sequences. Researchers value the 2-aminothiazole motif for its significant role in developing potential therapeutic agents. Scientific literature extensively documents that derivatives of 2-aminothiazole exhibit diverse biological properties, including antimicrobial , anticancer , and anti-inflammatory activities . The specific presence of a halogenated aryl ring, such as the 4-iodophenyl group, is a common structural feature in compounds evaluated for their efficacy against various cancer cell lines and pathogenic microbes . This makes this compound a critical precursor in the rational design and synthesis of novel small molecules for probing biological pathways and identifying new lead compounds. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can leverage this intermediate to efficiently generate libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C14H15IN2O2S

Molecular Weight

402.25 g/mol

IUPAC Name

tert-butyl N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C14H15IN2O2S/c1-14(2,3)19-13(18)17-12-16-11(8-20-12)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,17,18)

InChI Key

YYZUYYGDSXLFKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely used route for constructing the thiazole core. This approach involves the reaction of α-thiocyano carbonyl compounds with primary amines under acidic conditions.

Procedure :

  • Reactants :
    • α-Thiocyanoacetophenone derivatives (e.g., 3-thiocyano-butanone-2)
    • Primary amines (e.g., aniline or methylamine)
  • Conditions :
    • Dilute aqueous HCl (0.001–2.0 moles per mole of amine)
    • Reflux at 50–110°C for 5–12 hours.

Example :
Reaction of 3-thiocyano-butanone-2 with aniline yields 2-anilino-4,5-dimethylthiazole, demonstrating the method's adaptability to aryl amines.

Table 1: Hantzsch Synthesis Optimization

Parameter Optimal Range Yield (%) Reference
Acid Concentration 0.5–1.0 eq HCl 68–75
Temperature 80–100°C 70
Reaction Time 8–10 hours 72

Advantages :

  • Scalable to industrial production.
  • Tolerates diverse amine substrates.

Limitations :

  • Requires strict stoichiometric control to minimize byproducts like thiazoline intermediates.

Cyclization with Thiourea

Alternative routes employ thiourea as both sulfur and nitrogen sources, enabling one-pot cyclization.

Procedure :

  • Reactants :
    • Ethyl 2-chloroacetoacetate
    • Thiourea
    • 4-Iodobenzaldehyde (for phenyl substitution)
  • Conditions :
    • Ethanol solvent, reflux at 80°C for 5 hours.
    • Neutralization with potassium carbonate post-reaction.

Example :
Cyclization of ethyl 2-chloroacetoacetate with thiourea and 4-iodobenzaldehyde produces 4-(4-iodophenyl)thiazol-2-amine in 80% yield after recrystallization.

Table 2: Cyclization Method Comparison

Condition Hantzsch Thiourea
Yield 68–75% 80%
Reaction Time 8–10 hours 5 hours
Byproducts Thiazolines Minimal
Scalability Industrial Lab-scale

Boc Protection of the Amine Group

Standard Boc Protection Protocol

The final step involves protecting the thiazol-2-amine with di-tert-butyl dicarbonate (Boc anhydride).

Procedure :

  • Reactants :
    • 4-(4-Iodophenyl)thiazol-2-amine (1 eq)
    • Boc₂O (1.2 eq)
  • Conditions :
    • Triethylamine (2 eq) in dichloromethane (DCM)
    • 0°C → room temperature, 12 hours.

Yield : 82% after silica gel chromatography.

Table 3: Boc Protection Optimization

Parameter Effect on Yield
Boc₂O Excess >1.5 eq reduces yield
Temperature <0°C slows reaction
Base Strength Et₃N > DMAP

Alternative and Emerging Methods

Microwave-Assisted Synthesis

Recent protocols reduce reaction times from hours to minutes:

Procedure :

  • Thiazole cyclization under microwave irradiation (300 W, 150°C, 20 minutes).
  • Yield : 85% vs. 72% conventional heating.

Solid-Phase Synthesis

For combinatorial libraries, resin-bound intermediates enable rapid iteration:

  • Wang resin-functionalized thiazoles achieve 90% purity after cleavage.

Critical Analysis of Methodologies

Table 4: Synthetic Route Comparison

Method Overall Yield Purity Scalability
Hantzsch + Ullmann 62% 95% High
Thiourea + Suzuki 68% 98% Moderate
Microwave-Assisted 75% 99% Low

Key Findings :

  • The thiourea cyclization route offers superior yields but requires stringent anhydrous conditions.
  • Microwave methods, while efficient, lack industrial-scale applicability.
  • Boc protection must be performed under mild conditions to prevent deiodination.

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-(4-iodophenyl)thiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can undergo coupling reactions with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) for Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazole derivatives.

    Deprotection Reactions: The major product is the free amine derivative of the thiazole compound.

    Coupling Reactions: Products include biaryl compounds and other complex molecules with potential biological activity.

Scientific Research Applications

N-Boc-4-(4-iodophenyl)thiazol-2-amine is a thiazole derivative with a thiazole ring substituted with an amino group and a Boc (tert-butoxycarbonyl) protecting group, with a 4-iodophenyl moiety that enhances its reactivity and potential biological activity. Thiazoles, characterized by a five-membered heterocycle containing sulfur and nitrogen, are known for diverse applications in medicinal chemistry because of their ability to interact with biological targets. this compound's uniqueness lies in its specific combination of functional groups, including the Boc protecting group and iodine substituent, potentially enhancing its stability and reactivity compared to other thiazole derivatives, making it a promising candidate for medicinal chemistry research.

Pharmaceutical Development

This compound is a candidate in pharmaceutical development because of its unique structure. Compounds containing thiazole rings have demonstrated a range of biological activities, including antimicrobial, anticancer, and antifungal properties. Specifically, derivatives of thiazol-2-amines have been studied for their potential, and the presence of electron-withdrawing groups like iodine can enhance these biological activities by increasing the compound's electrophilicity.

Interaction Studies

Interaction studies involving this compound often focus on its binding affinity and selectivity towards biological targets such as enzymes or receptors. These studies typically utilize techniques to understand the mechanism of action and optimize the compound for better efficacy and reduced toxicity.

Structurally Similar Compounds and Their Activities

Several compounds share structural similarities with this compound.

Compound NameKey FeaturesBiological Activity
4-(4-bromophenyl)thiazol-2-amineContains bromine instead of iodineAntimicrobial and anticancer properties
2-amino-thiazole derivativesLacks Boc protectionBroad-spectrum antimicrobial activity
5-methylthiazole derivativesDifferent substitution patternPotential antifungal properties

Mechanism of Action

The mechanism of action of N-Boc-4-(4-iodophenyl)thiazol-2-amine depends on its specific application. In general, thiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the iodophenyl group can enhance the compound’s binding affinity to its target, while the Boc group provides stability during synthetic transformations.

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro, bromo) exhibit higher melting points (e.g., 286°C for 4-(4-nitrophenyl)thiazol-2-amine ), whereas the Boc-protected compound may have lower solubility in polar solvents due to the bulky tert-butyl group.
  • Molecular Weight: The iodine atom and Boc group increase the molecular weight (~457.3) compared to non-halogenated analogues (e.g., 202.3 for N-methyl-8H-indeno[1,2-d]thiazol-2-amine ).

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Look for singlet peaks near δ 1.4 ppm (Boc tert-butyl group) and aromatic protons (δ 7.2–8.0 ppm) from the iodophenyl ring. Coupling constants (J = 8–10 Hz) confirm para-substitution .
    • ¹³C NMR : The Boc carbonyl appears at ~155 ppm, while the thiazole carbons resonate at 165–170 ppm .
  • X-ray Crystallography : Resolve the iodine atom’s position and hydrogen-bonding patterns. For example, in similar salts, N–H···Br⁻ interactions stabilize crystal packing .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₆IN₃O₂S: 448.01; observed: 448.02) .

How can researchers resolve contradictions in reaction outcomes when synthesizing this compound under varying conditions?

Advanced
Contradictions often arise from competing reaction pathways or solvent effects. Methodological strategies include:

  • Kinetic vs. Thermodynamic Control : Use low temperatures (0–5°C) to favor kinetic products (e.g., thiazole formation) over side reactions like dimerization .
  • Additive Screening : Introduce catalytic agents (e.g., KI for iodination) to improve regioselectivity. For example, KI increases iodophenyl incorporation by 30% in Suzuki-Miyaura couplings .
  • In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation. A study on benzothiazole derivatives identified a critical imine intermediate that dictates product distribution .

What role does the 4-iodophenyl group play in the biological activity of thiazol-2-amine derivatives, and how is this evaluated?

Advanced
The iodine atom enhances lipophilicity (logP increases by ~0.5 units) and influences target binding via halogen bonding. Key assays include:

  • Enzyme Inhibition : Measure IC₅₀ values against kinases or proteases using fluorescence-based assays. The iodine group in similar compounds improves inhibition by 10-fold due to interactions with hydrophobic enzyme pockets .
  • Cellular Uptake : Use radiolabeled (¹²⁵I) analogs to quantify intracellular accumulation. Iodinated thiazoles show 2–3× higher uptake in cancer cell lines compared to non-halogenated analogs .
  • SAR Studies : Compare activity of iodine-substituted analogs with F, Cl, or Br derivatives. For example, iodine’s larger van der Waals radius enhances binding to DNA gyrase in antibacterial assays .

What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Q. Advanced

  • Iodine Handling : Use flow chemistry to minimize exposure to volatile iodine species. Continuous flow reactors reduce waste and improve safety .
  • Purification : Optimize column chromatography conditions (e.g., gradient elution with hexane/EtOAc) to separate Boc-protected products from deprotected byproducts. In one study, silica gel modified with 5% triethylamine improved resolution by 40% .
  • Yield Optimization : Screen coupling reagents (e.g., HATU vs. EDCI) for Boc introduction. HATU increases yields to 85% compared to 65% with EDCI in amide-forming reactions .

How do solvent-free synthesis conditions impact the environmental sustainability of producing this compound?

Advanced
Solvent-free methods reduce waste and energy use. For example:

  • Mechanochemical Synthesis : Ball milling reactants (e.g., 4-iodophenyl isothiocyanate and α-bromo ketones) achieves 90% yield in 2 hours, compared to 70% yield in DMF over 6 hours .
  • Green Metrics : Calculate E-factors (kg waste/kg product). Solvent-free routes for similar thiazoles have E-factors of 0.5 vs. 12 for traditional methods .
  • Catalyst Reusability : Heterogeneous catalysts (e.g., MgO nanoparticles) can be reused 5× without loss of activity, as shown in Friedel-Crafts acylations of thiazoles .

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